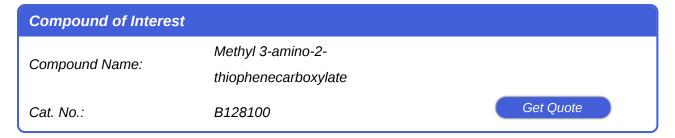


Spectroscopic Characterization of Methyl 3amino-2-thiophenecarboxylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **Methyl 3-amino-2-thiophenecarboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the characteristic data obtained from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹3C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for **Methyl 3-amino-2-thiophenecarboxylate**.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.35	d	5.6	H-5
6.64	d	5.6	H-4
5.85	br s	-	NH2
3.81	S	-	OCH₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
165.5	C=O
154.0	C-3
128.2	C-5
118.9	C-4
106.1	C-2
51.2	OCH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3435, 3320	Strong, Sharp	N-H Stretch (asymmetric and symmetric)
1670	Strong, Sharp	C=O Stretch (ester)
1600	Medium	N-H Bend
1520	Medium	C=C Stretch (thiophene ring)
1250	Strong	C-O Stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **Methyl 3-amino-2-thiophenecarboxylate** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

m/z	Relative Intensity (%)	Assignment
157	95	[M]+ (Molecular Ion)
126	100	[M - OCH ₃]+
125	80	[M - CH₃OH] ⁺
98	45	[M - COOCH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

A solution of **Methyl 3-amino-2-thiophenecarboxylate** is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl $_3$) or dimethyl sulfoxide-d $_6$ (DMSO-d $_6$), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00



ppm). The spectra are recorded on a spectrometer, such as a Bruker AC-300, operating at a specific frequency for ¹H and ¹³C nuclei.[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

FTIR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid **Methyl 3-amino-2-thiophenecarboxylate** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. Alternatively, a sample can be prepared as a thin film by dissolving the compound in a volatile solvent like chloroform and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl or KBr plates). A background spectrum of the empty ATR crystal or the clean window is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

For GC-MS analysis, a dilute solution of **Methyl 3-amino-2-thiophenecarboxylate** is prepared in a volatile organic solvent such as methanol or ethyl acetate. A small volume of this solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), causing the formation of a molecular ion and various fragment ions. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

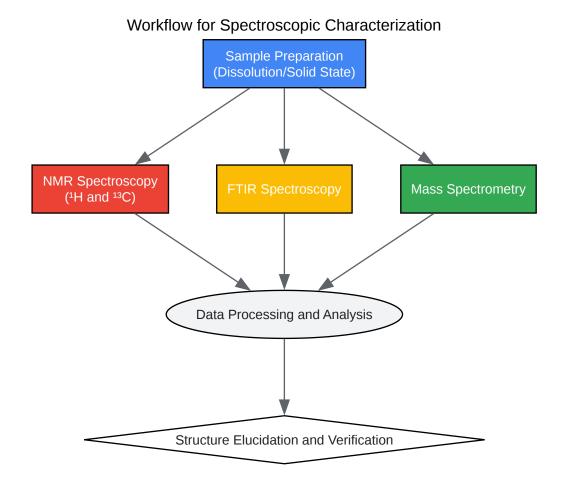
Visualizations

Chemical Structure and Key NMR Correlations

Caption: Structure and NMR assignments for **Methyl 3-amino-2-thiophenecarboxylate**.

General Workflow for Spectroscopic Characterization





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Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

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References



- 1. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 PubChem [pubchem.ncbi.nlm.nih.gov]
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